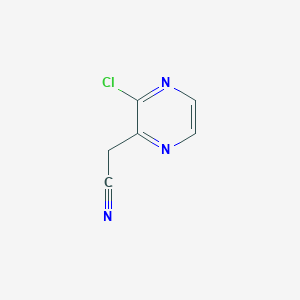

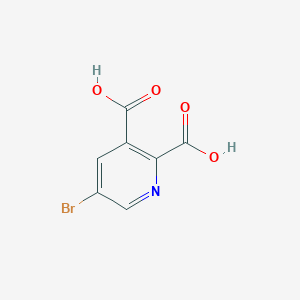

2-(3-氯吡嗪-2-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazine compounds has been described in the literature. For instance, one study reports the reaction of 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles to produce α-(3-chloro-5,6-dicyanopyrazin-2-yl)-α-(2-azahetaryl)acetonitriles, which upon heating in pyridine undergo intramolecular cyclization to yield condensed pyrrolo[b]pyrazines . This method could potentially be adapted for the synthesis of "2-(3-Chloropyrazin-2-yl)acetonitrile" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been studied using various analytical techniques. For example, the crystal structure of a compound containing a pyrazine ring linked to chloranilic acid via hydrogen bonds has been elucidated, revealing the dihedral angle between the pyridine ring and the chloranilic acid plane . Similarly, the structure of (pyrazin-2-ylsulfanyl)-acetic acid was analyzed using IR, MS, and X-ray single-crystal diffraction analyses . These studies provide a foundation for understanding the molecular geometry and potential intermolecular interactions of "2-(3-Chloropyrazin-2-yl)acetonitrile".

Chemical Reactions Analysis

The reactivity of pyrazine derivatives has been explored through various chemical reactions. For instance, a study describes the synthesis of novel oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine by reacting a pyrazine derivative with different reagents such as triethyl orthoformate, hydrazine hydrate, and acetyl chloride . Another study demonstrates the formation of a combinatorial library of pyrazole-pyridine derivatives through a catalyst-free reaction in water . These findings suggest that "2-(3-Chloropyrazin-2-yl)acetonitrile" could also participate in diverse chemical transformations, leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be inferred from the crystal structures and intermolecular interactions observed in related compounds. For example, the crystal structures of two C,N-disubstituted acetamides, including a pyrazin-2-yl derivative, reveal the presence of hydrogen bonds and halogen-π interactions, which could influence the compound's solubility, melting point, and other physical properties . These insights are valuable for predicting the behavior of "2-(3-Chloropyrazin-2-yl)acetonitrile" in different environments and its suitability for use in various applications.

科学研究应用

化学合成和分子相互作用

2-(3-氯吡嗪-2-基)乙腈在各种化学合成过程和分子相互作用中起着重要作用。一个显著的应用是在合成紧缩吡咯并[ b ]吡嗪中的应用,该过程涉及2,3-二氯-5,6-二氰基吡嗪与α-氮杂杂环乙腈的反应,导致α-(3-氯-5,6-二氰基吡嗪-2-基)-α-(2-氮杂杂环基)乙腈的形成。然后在吡啶中加热,引发分子内环化反应,产生所需的紧缩吡咯并[ b ]吡嗪(Volovenko & Dubinina, 2013)。

复合物形成和晶体学

该化合物还用于形成新型二核MoVI复合物,通过分离大量含有乙腈单溶剂的特定二核复合物来证明。该复合物显示出独特的结构特征,Mo(6+)中心的配位环境明显不同,这是以前未曾观察到的特征(Gago et al., 2012)。

先进材料合成

此外,2-(3-氯吡嗪-2-基)乙腈也用于先进材料合成,特别是在氰乙酰化合物的形成中。对N1-取代-5-氨基-4-氰基吡唑的氰乙酰化,随后进行环化和其他反应,产生了通过NMR光谱结构确认的各种衍生物(Salaheldin, 2009)。

感应应用

值得注意的是,这种化合物还参与感应应用。在乙腈中某些衍生物的金属离子络合作用会改变UV/可见吸收和荧光光谱性质,表明这些化合物有潜力作为无水溶液中金属离子的比色和荧光传感器(Hirano et al., 2010)。

属性

IUPAC Name |

2-(3-chloropyrazin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOUXNLAVKGTBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551760 |

Source

|

| Record name | (3-Chloropyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloropyrazin-2-yl)acetonitrile | |

CAS RN |

914360-88-6 |

Source

|

| Record name | (3-Chloropyrazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)